molecular formula C22H19N3O3S B10870452 N-(3-{[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]carbonyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

N-(3-{[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]carbonyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B10870452
M. Wt: 405.5 g/mol
InChI Key: RHCYBYZJWJLMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a 4,5,6,7-tetrahydro-1-benzothiophene core fused with a hydrazinylcarbonyl group and a 4-oxocyclohexa-2,5-dien-1-ylidene moiety. This structure combines aromaticity (benzothiophene), a conjugated dienone system (oxocyclohexadienylidene), and a hydrazine-derived linker, which may confer unique electronic and steric properties. Such hybrid architectures are often synthesized via multi-step reactions involving cyclization, condensation, or nucleophilic additions, as seen in structurally related compounds .

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2-benzamido-N-(4-hydroxyphenyl)imino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H19N3O3S/c26-16-12-10-15(11-13-16)24-25-21(28)19-17-8-4-5-9-18(17)29-22(19)23-20(27)14-6-2-1-3-7-14/h1-3,6-7,10-13,26H,4-5,8-9H2,(H,23,27)

InChI Key

RHCYBYZJWJLMBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N=NC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-{[2-(4-OXO-2,5-CYCLOHEXADIENYLIDEN)HYDRAZINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiophene core, the introduction of the hydrazino group, and the coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-{[2-(4-OXO-2,5-CYCLOHEXADIENYLIDEN)HYDRAZINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N~1~-(3-{[2-(4-OXO-2,5-CYCLOHEXADIENYLIDEN)HYDRAZINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(3-{[2-(4-OXO-2,5-CYCLOHEXADIENYLIDEN)HYDRAZINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Hydrazinecarbothioamide Derivatives ()

Structural Similarities :

  • Core Functional Groups : Both the target compound and hydrazinecarbothioamides (e.g., compounds [4–6] in ) share hydrazine-derived linkages. However, the target compound replaces the thioamide (C=S) group with a carbonyl (C=O) and oxocyclohexadienylidene system.
  • Spectral Data :
    • IR spectra of hydrazinecarbothioamides show C=S stretches at 1243–1258 cm⁻¹ and C=O bands at 1663–1682 cm⁻¹ . The target compound’s IR would instead exhibit strong C=O stretches from the benzamide and oxocyclohexadienylidene groups.
    • NMR data for the target compound would highlight aromatic protons in the benzothiophene and benzamide moieties, distinct from the sulfonylbenzene signals in derivatives.

Thiazolo-Pyrimidine Derivatives ()

Structural Similarities :

  • Fused Heterocycles : Compounds 11a–b in feature thiazolo-pyrimidine cores, analogous to the benzothiophene in the target compound. Both systems incorporate electron-withdrawing groups (e.g., carbonyls, nitriles).
  • Spectral Data: IR spectra of 11a–b show NH stretches (~3400 cm⁻¹) and nitrile (CN) bands (~2220 cm⁻¹) . The target compound lacks nitriles but shares NH and carbonyl signals. $^{13}\text{C NMR}$ data for 11a–b highlight aromatic carbons (109–154 ppm) and carbonyls (~165 ppm), comparable to the target’s benzamide and cyclohexadienone carbons.

Trimethoxybenzylidene-Hydrazine Derivatives ()

Structural Similarities :

  • Hydrazine Linkers : Both classes use hydrazine-carbothioamide or hydrazine-carbonyl linkages. The trimethoxybenzylidene group in provides steric bulk, similar to the oxocyclohexadienylidene in the target compound.
  • Tautomerism: and highlight tautomeric equilibria (e.g., thione vs. thiol forms). The target compound’s oxocyclohexadienylidene group may exhibit keto-enol tautomerism, influencing reactivity .

Tabulated Comparison of Key Features

Feature Target Compound Hydrazinecarbothioamides Thiazolo-Pyrimidines Trimethoxybenzylidene Derivatives
Core Structure Tetrahydrobenzothiophene + hydrazinylcarbonyl Sulfonylbenzene + hydrazinecarbothioamide Thiazolo-pyrimidine + nitrile Trimethoxybenzylidene + hydrazinecarbothioamide
Key Functional Groups C=O, NH, oxocyclohexadienylidene C=S, C=O, NH C=O, CN, NH C=S, OCH3, NH
IR Signatures ~1680 cm⁻¹ (C=O), ~3300 cm⁻¹ (NH) 1243–1258 cm⁻¹ (C=S), 1663–1682 cm⁻¹ (C=O) ~2220 cm⁻¹ (CN), ~3400 cm⁻¹ (NH) ~1250 cm⁻¹ (C=S), ~3400 cm⁻¹ (NH)
Synthetic Route Likely hydrazine condensation + cyclization Hydrazide + isothiocyanate Thiouracil + anthranilic acid cyclization Aldehyde + hydrazinecarbothioamide condensation
Potential Bioactivity Antioxidant, anti-inflammatory (speculative) Antidiabetic, anti-inflammatory Unspecified (structural analogs in cancer) Anticancer, antimicrobial

Research Implications and Gaps

  • Biological Potential: While ferroptosis-inducing compounds are highlighted in , the target compound’s bioactivity remains speculative. Future studies should evaluate its interaction with redox pathways.

Biological Activity

N-(3-{[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]carbonyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure combining a hydrazine moiety with a benzothiophene and oxocyclohexadiene components. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the hydrazine derivative : Reacting 4-oxocyclohexa-2,5-dien-1-ylidene with appropriate hydrazines.
  • Amide bond formation : Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the hydrazine derivative and benzothiophenes.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets.

The compound is believed to exert its effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Antioxidant Activity : The oxocyclohexadiene structure might contribute to free radical scavenging properties.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound:

Assay TypeResultReference
Cytotoxicity (MTT Assay)IC50 values ranging from 10 to 30 µM against various cancer cell lines
Antioxidant ActivityExhibited significant DPPH radical scavenging activity
Enzyme InhibitionInhibited specific kinases involved in cell signaling pathways

Case Studies

Several studies have focused on the biological implications of this compound:

  • Anticancer Properties : A study investigated its effect on breast cancer cells, demonstrating a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme levels.
  • Anti-inflammatory Activity : The compound showed potential in reducing pro-inflammatory cytokines in vitro, suggesting applications in inflammatory disease models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.